Bienvenue dans la boutique en ligne BenchChem!

(s)-Tolperisone

Stereoselective pharmacology Muscle relaxant mechanism Enantiomer-specific activity

Procure high-purity (S)-Tolperisone (CAS 298700-23-9) to eliminate confounding variables inherent in racemic tolperisone or analogs (eperisone, silperisone). This S-(+)-enantiomer is the centrally active stereoisomer, while (R)-tolperisone exhibits peripheral bronchodilatory effects. Use as a defined, single-enantiomer probe to attribute central muscle relaxation (Nav1.8

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 298700-23-9
Cat. No. B12759697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-Tolperisone
CAS298700-23-9
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
InChIInChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1
InChIKeyFSKFPVLPFLJRQB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 999 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-Tolperisone (CAS 298700-23-9) and Its Role as a Chiral Muscle Relaxant Research Tool


(S)-Tolperisone (CAS 298700-23-9) is the S-(+)-enantiomer of the centrally acting muscle relaxant tolperisone, an aryl alkyl β-aminoketone first synthesized in 1956 [1]. While the racemic mixture is used clinically for spasticity and muscle spasms, the enantiomers possess distinct pharmacological profiles: the (+)-enantiomer is primarily responsible for the central muscle relaxant effect, whereas the (−)-enantiomer exhibits peripheral bronchodilatory activity [2]. For researchers investigating chiral pharmacology, enantiomer-specific ion channel modulation, or stereoselective metabolism, (S)-tolperisone serves as a critical probe compound to deconvolute the contributions of individual enantiomers to the overall pharmacological profile.

Why (S)-Tolperisone (CAS 298700-23-9) Cannot Be Substituted by Racemic Tolperisone or Other Analogs


Substitution of (S)-tolperisone with racemic tolperisone or structurally related analogs (eperisone, silperisone, lanperisone) introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. The enantiomers of tolperisone undergo mutual chiral inversion in vivo, meaning administration of either pure enantiomer results in the appearance of both enantiomers in plasma [1]. Additionally, the enantiomers differ in their ion channel selectivity and potency [2], while tolperisone-type analogs exhibit divergent calcium channel inhibition profiles and CNS side-effect propensities [3]. Using (S)-tolperisone as a defined, single-enantiomer reagent is therefore essential for experiments requiring precise attribution of pharmacological effects to a specific stereoisomer.

Quantitative Differentiation: How (S)-Tolperisone (CAS 298700-23-9) Compares to Its Closest Analogs


Enantiomer-Specific Pharmacological Profile: (S)-Tolperisone vs. (R)-Tolperisone

(S)-Tolperisone is the (+)-enantiomer of tolperisone and is primarily responsible for the central muscle relaxant activity, whereas the (−)-enantiomer [(R)-tolperisone] exhibits bronchodilatory peripheral activity [1]. This differentiation is critical for studies where central versus peripheral effects must be isolated.

Stereoselective pharmacology Muscle relaxant mechanism Enantiomer-specific activity

In Vivo Stereoselective Disposition: (S)-Tolperisone vs. (R)-Tolperisone

Following intravenous administration of 10 mg/kg racemic tolperisone to rats, plasma concentrations were significantly higher for l-tolperisone than for d-tolperisone at 5, 15, and 30 minutes post-administration [1]. Furthermore, when either enantiomer was administered alone, both enantiomers were subsequently detected in plasma, indicating mutual chiral inversion in vivo [1].

Stereoselective pharmacokinetics Chiral inversion In vivo disposition

Sodium Channel Isoform Selectivity: Tolperisone vs. Lidocaine

Tolperisone and lidocaine exhibit distinct isoform selectivity profiles across voltage-gated sodium channels. For tolperisone, the IC50 values rank as Nav1.8 < Nav1.4 < Nav1.2 < Nav1.5 < Nav1.6 < Nav1.3, whereas lidocaine's order is Nav1.2 < Nav1.8 < Nav1.5 < Nav1.4 < Nav1.6 < Nav1.3 [1]. Additionally, lidocaine prolongs the fast recovery time constant for Nav1.3, Nav1.5, and Nav1.7, an effect not observed with tolperisone [1].

Voltage-gated sodium channels Isoform selectivity Ion channel pharmacology

Calcium Channel Inhibition: Tolperisone vs. Eperisone and Isoperisone

In a snail neuron model, eperisone (IC50 = 0.348 mM) and isoperisone (IC50 = 0.226 mM) were significantly more effective inhibitors of calcium current than tolperisone (IC50 = 1.089 mM) [1]. This 3- to 5-fold difference in potency has implications for selecting the appropriate compound for calcium channel-focused studies.

Voltage-gated calcium channels Ca2+ channel inhibition Comparative pharmacology

CNS Side-Effect Propensity: Tolperisone vs. Silperisone

Silperisone, an organosilicon analog of tolperisone, demonstrated less propensity to cause CNS depressant or motor side effects than tolperisone or other antispastic drugs in mouse studies [1]. Additionally, silperisone exhibited stronger potassium channel blocking effects than tolperisone [1]. These differences highlight that even closely related structural analogs possess distinct pharmacological and toxicological signatures.

CNS depressant effects Motor side effects Safety pharmacology

Analytical Enantiomeric Separation: (S)-Tolperisone vs. (R)-Tolperisone and Eperisone

Reversed-phase HPLC on a Chiralcel OZ-RH column achieved baseline separation of tolperisone enantiomers with a separation factor (α) of 1.22 and resolution (Rs) of 1.66 [1]. Under identical conditions, eperisone enantiomers were separated with α = 1.21 and Rs = 2.24. Notably, (R)-tolperisone eluted faster than (S)-tolperisone, providing a definitive elution order for analytical identification [1].

Chiral chromatography Enantiomeric resolution Analytical method validation

Optimal Research and Procurement Scenarios for (S)-Tolperisone (CAS 298700-23-9)


Chiral Pharmacology and Enantiomer-Specific Mechanism Studies

(S)-Tolperisone is the ideal reagent for experiments designed to isolate the central muscle relaxant activity from the peripheral bronchodilatory effects associated with (R)-tolperisone. Studies using the pure (S)-enantiomer can confidently attribute observed pharmacological effects to the stereoisomer responsible for central action, avoiding the confounding influence of the racemate [1].

Stereoselective Pharmacokinetic and Chiral Inversion Investigations

Given the documented mutual chiral inversion of tolperisone enantiomers in vivo, (S)-tolperisone is a critical tool for pharmacokinetic studies that require precise tracking of enantiomer-specific disposition, metabolism, and the extent of inversion. The validated HPLC method with baseline separation (α = 1.22, Rs = 1.66) supports accurate quantification [1][2].

Voltage-Gated Sodium Channel Isoform Selectivity Profiling

For researchers investigating sodium channel subtype pharmacology, (S)-tolperisone provides a defined probe with a distinct isoform selectivity profile (Nav1.8 < Nav1.4 < Nav1.2 < Nav1.5 < Nav1.6 < Nav1.3) that differs markedly from lidocaine, enabling comparative studies of channel subtype contributions to muscle relaxation and pain pathways [1].

Calcium Channel Pharmacology and Comparative Structure-Activity Relationship Studies

In experiments where calcium channel inhibition is a key readout, (S)-tolperisone (as a component of tolperisone) serves as a less potent calcium channel blocker (IC50 = 1.089 mM) compared to eperisone (IC50 = 0.348 mM), allowing for cleaner dissection of sodium channel-mediated effects in mixed ion channel assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-Tolperisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.